Crotonin (terpene)

Beschreibung

Overview of Diterpenoids in Natural Products Chemistry

Diterpenoids are a large and structurally diverse class of natural products derived from a C20 precursor, geranylgeraniol (B1671449) pyrophosphate, which is formed from four isoprene (B109036) units. all-chemistry.com These compounds, with a general molecular formula of C20H32, are widely distributed throughout nature, found in plants, fungi, insects, and marine organisms. all-chemistry.comtaylorfrancis.com They are particularly abundant in plant families such as Euphorbiaceae, Labiatae, and Verbenaceae. taylorfrancis.com The structural diversity of diterpenoids is vast, with over 10,000 known compounds classified into various skeletal types, including linear, bicyclic, tricyclic, tetracyclic, and macrocyclic structures. all-chemistry.comtaylorfrancis.com

As secondary metabolites, diterpenoids play crucial roles in the chemical defense of plants against herbivores and pathogens. all-chemistry.com Their significant and varied biological activities have made them a major focus of research in natural products chemistry and pharmacology. taylorfrancis.comnih.gov Many diterpenoids have demonstrated potential as therapeutic agents, exhibiting anti-inflammatory, antimicrobial, cytotoxic, and anti-cancer properties. taylorfrancis.commdpi.com A notable example is Taxol (paclitaxel), a complex diterpenoid that has become one of the most important anticancer drugs used today. taylorfrancis.com The continued exploration of diterpenoids promises to uncover new compounds with valuable applications in medicine and industry. all-chemistry.comnih.gov

Historical Context of Crotonin Isolation and Initial Investigations

Crotonin is a clerodane-type diterpene that was first identified and isolated from species of the Croton genus, which belongs to the Euphorbiaceae family. The genus Croton comprises approximately 1,300 species and is a well-known source of biologically active diterpenoids. mdpi.comscielo.br Specifically, trans-crotonin was isolated from the bark of Croton cajucara Benth, a plant native to the Amazon region. scielo.brresearchgate.netnih.gov This plant has a history of use in traditional folk medicine for treating various ailments, including gastrointestinal and hepatic disturbances. scielo.brnih.gov

Initial investigations into crotonin focused on its chemical structure and biological properties. Early studies explored its potential pharmacological effects, often in comparison with its more prevalent and structurally related analogue, trans-dehydrocrotonin (B1249473) (DCTN), also isolated from C. cajucara. scielo.brscielo.br One of the first areas of significant research was its gastroprotective effects. Studies demonstrated that crotonin could prevent the formation of gastric ulcers in experimental models. researchgate.net These initial findings highlighted the therapeutic potential of crotonin and paved the way for more detailed investigations into its mechanism of action and other biological activities.

Contemporary Significance of Crotonin in Chemical and Biological Research

In contemporary research, crotonin continues to be a subject of interest due to its diverse biological activities. Scientific investigations have expanded from its initial anti-ulcer properties to include a range of other potential therapeutic applications.

Research findings include:

Anti-inflammatory and Anti-angiogenesis Activity: Clerodane diterpenoids isolated from Croton species have shown significant anti-inflammatory effects. frontiersin.org Research on various diterpenoids from Croton crassifolius demonstrated their ability to reduce inflammatory cytokines and inhibit angiogenesis, the formation of new blood vessels. frontiersin.org

Antileishmanial Activity: Trans-crotonin has been investigated for its effects against Leishmania amazonensis, the parasite responsible for leishmaniasis. nih.gov Studies have shown that it exhibits activity against the parasite. nih.gov Further research indicated that a possible mechanism of action involves the inhibition of the enzyme trypanothione (B104310) reductase, which is crucial for the parasite's survival. nih.gov

Cytotoxic Activity: The cytotoxic potential of crotonin has been evaluated, although some studies suggest that other labdane (B1241275) diterpenoids isolated from Croton stipuliformis may exhibit higher cytotoxic activity against certain cancer cell lines. scielo.org.co

Gastroprotective and Anti-ulcerogenic Effects: More recent studies have built upon the initial findings of crotonin's gastroprotective effects. Research has confirmed its anti-ulcerogenic activity and explored the synthesis of semi-synthetic derivatives to enhance this effect. scielo.br It has been suggested that the presence of a lactone moiety or a Michael acceptor in its structure is likely essential for this activity. scielo.br

The ongoing research into crotonin and its derivatives underscores its importance as a lead compound in drug discovery. Its unique chemical structure and broad spectrum of biological activities make it a valuable molecule for the development of new therapeutic agents.

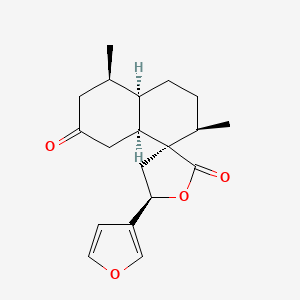

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17633-81-7 |

|---|---|

Molekularformel |

C19H24O4 |

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

(4R,4aR,5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,3,4,4a,5,6,7,8a-octahydronaphthalene-8,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C19H24O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-6,10-12,15-17H,3-4,7-9H2,1-2H3/t11-,12-,15-,16+,17-,19-/m1/s1 |

InChI-Schlüssel |

SRNFODIJXVPXHO-FSJWMSIRSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@H]2[C@@H](CC(=O)C[C@@H]2[C@@]13C[C@@H](OC3=O)C4=COC=C4)C |

Kanonische SMILES |

CC1CCC2C(CC(=O)CC2C13CC(OC3=O)C4=COC=C4)C |

Herkunft des Produkts |

United States |

Biosynthesis and Ecological Dimensions of Crotonin

Botanical Sources and Distribution of Crotonin-Producing Species

Crotonin is a naturally occurring clerodane-type diterpene found within the genus Croton, a large and diverse group of plants belonging to the Euphorbiaceae family. This genus comprises approximately 1,300 species, which are widely distributed throughout the tropical and subtropical regions of both the Old and New Worlds. scielo.brresearchgate.net While the genus is cosmopolitan, a significant portion of its species diversity is concentrated in the New World, particularly in South America. mdpi.com

The primary botanical source of crotonin is Croton cajucara Benth., a plant native to the Amazon region. researchgate.net The stem bark of this species is a known source of both trans-crotonin and trans-dehydrocrotonin (B1249473). researchgate.netmdpi.comresearchgate.net Another species, Croton schiedeanus, has also been identified as a source of crotonin. scispace.com

The distribution of Croton species is extensive, with a notable presence in various ecosystems. For instance, Croton bonplandianum is native to parts of South America, including Southern Bolivia, Paraguay, Southwestern Brazil, and Northern Argentina, and has also become naturalized in regions like Bangladesh, India, and Pakistan. sdiarticle4.com In the Indo-Pakistani subcontinent, it is commonly found in the Sub-Himalayan region. sdiarticle4.com Croton megalocarpus is another significant species found in East Africa. wikipedia.org The genus is also well-represented in Mexico, which is considered a key center for its secondary diversification. mdpi.com For example, Croton draco is distributed from the Gulf of Mexico to the Yucatan Peninsula. mdpi.com

The habitat of Croton species can vary significantly. Croton bonplandianum can thrive in sandy clay soils and arid environments due to its deep root system. sdiarticle4.com Croton species are also found as shrubs and small trees in tropical climates, with some, like Codiaeum variegatum (often commonly but incorrectly referred to as croton), being popular ornamental houseplants. wisc.edu

Table 1: Botanical Sources of Crotonin and Related Compounds

| Species | Compound(s) Isolated | Geographical Distribution |

| Croton cajucara Benth. | trans-crotonin, trans-dehydrocrotonin, cajucarin A, cajucarin B, cajucarinolide, sacacarin | Amazon region researchgate.netresearchgate.net |

| Croton schiedeanus | crotonin | Not specified in provided search results. scispace.com |

| Croton bonplandianum | 3-methoxy-4, 6- dihydroxymorphinandien-7-one | Southern Bolivia, Paraguay, Southwestern Brazil, Northern Argentina, Bangladesh, India, Pakistan sdiarticle4.com |

| Croton draco | Magnoflorine, Taspine | Gulf of Mexico to the Yucatan Peninsula mdpi.comnih.gov |

| Croton tiglium | Phorbol esters | India scielo.br |

Biosynthetic Pathways and Precursor Metabolism of Crotonin

The biosynthesis of crotonin, a diterpene, involves a complex series of enzymatic reactions that begin with simple precursor molecules. Like all terpenoids, its carbon skeleton is derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org Plants utilize two distinct pathways to synthesize these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. plos.orgwikipedia.org

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways and Their Contribution to Isoprenoid Precursors

The MVA and MEP pathways are compartmentalized within the plant cell. wikipedia.org The MVA pathway is located in the cytosol and is primarily responsible for the production of sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. plos.orgunivie.ac.at This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. wikipedia.org A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP. wikipedia.org

The MEP pathway, on the other hand, operates in the plastids. plos.org It is the primary source of precursors for monoterpenes (C10), diterpenes (C20) like crotonin, carotenoids, and the hormones gibberellins (B7789140) and abscisic acid. plos.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). plos.org DXP is then converted through a series of steps to produce both IPP and DMAPP. wikipedia.org

While these pathways are largely independent, there is evidence of some "crosstalk" or exchange of intermediates between the cytosol and plastids. plos.orgnih.gov However, the biosynthesis of diterpenoids like crotonin predominantly relies on the IPP and DMAPP supplied by the MEP pathway. plos.org

Enzymatic Steps and Key Enzymes in Crotonin Formation (e.g., Terpene Synthases, Cytochrome P450s)

The formation of the diverse array of terpenoid structures is primarily driven by two key enzyme families: terpene synthases (TPSs) and cytochrome P450 monooxygenases (P450s). frontiersin.org

Terpene Synthases (TPSs): These enzymes are responsible for the initial and often rate-limiting step in terpenoid biosynthesis. They catalyze the conversion of the acyclic prenyl diphosphate (B83284) precursors (like geranylgeranyl pyrophosphate (GGPP) for diterpenes) into a wide variety of cyclic or acyclic hydrocarbon skeletons. frontiersin.orgsjtu.edu.cn The formation of the specific clerodane scaffold of crotonin is initiated by a diterpene synthase that acts on GGPP.

Cytochrome P450s (P450s): Following the formation of the basic terpene scaffold by TPSs, P450s introduce functional and structural diversity. frontiersin.org These enzymes are a large and versatile family of heme-containing monooxygenases that catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements. nih.govresearchgate.net In the biosynthesis of crotonin, P450s are crucial for the subsequent oxidative modifications of the initial clerodane skeleton, leading to the final structure of the molecule. nih.gov These modifications are critical for the biological activity of the resulting terpenoid. researchgate.net

Genetic and Molecular Regulation of Crotonin Biosynthesis

The biosynthesis of plant secondary metabolites, including terpenoids like crotonin, is under tight genetic and molecular control. psu.edu The expression of the genes encoding the biosynthetic enzymes, such as TPSs and P450s, is often regulated in a developmental, tissue-specific, and environmentally responsive manner. frontiersin.org

The genes involved in a specific biosynthetic pathway are often organized in biosynthetic gene clusters (BGCs) on the chromosome. nih.gov This co-localization facilitates the coordinated regulation of gene expression. The regulation itself is a complex network involving various factors:

Pathway-specific transcription factors: These proteins bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. nih.gov

Global regulators: These are proteins that respond to broader cellular signals and can influence the expression of multiple biosynthetic pathways. nih.gov

Environmental cues: Factors such as light, temperature, and pathogen attack can trigger signaling cascades that lead to the up- or down-regulation of terpenoid biosynthesis as part of the plant's defense response. frontiersin.org

While the specific regulatory genes and mechanisms controlling crotonin biosynthesis have not been fully elucidated, the general principles of terpenoid regulation provide a framework for understanding how its production is controlled within the Croton plant. nih.gov

Chemo-taxonomic Relevance of Crotonin within the Croton Genus

The chemical constituents of plants, particularly secondary metabolites, can serve as valuable markers for understanding taxonomic relationships. The distribution of different classes of compounds can help to classify and differentiate species within a genus.

The genus Croton is characterized by a rich diversity of secondary metabolites, including alkaloids and diterpenoids. scielo.brresearchgate.net The presence of specific types of diterpenes, such as clerodanes, cembranoids, halimanes, kauranes, and labdanes, is a notable feature of this genus. researchgate.net

The distribution of these diterpenoids, including crotonin, can have chemo-taxonomic significance. researchgate.net For example, the presence of clerodane diterpenes like crotonin and its derivatives in Croton cajucara helps to chemically characterize this species. researchgate.net Similarly, the study of leaf cuticular waxes, which contain alkanes and primary alcohols, has been shown to be a useful tool for creating chemical fingerprints of different Croton species and can be compared with molecular phylogenetic data to understand their evolutionary relationships. researchgate.net

Ecological Roles of Crotonin in Plant Interactions

Plants produce a vast array of secondary metabolites that are not directly involved in their primary growth and development but play crucial roles in their interactions with the environment. mdpi.com Terpenoids, in particular, are well-known for their function as mediators of ecological interactions. wikipedia.org

Crotonin and other secondary metabolites in Croton species likely serve several ecological functions:

Defense against Herbivores and Pathogens: Many terpenoids exhibit toxic or deterrent properties against a wide range of herbivores, from insects to mammals. wikipedia.org The presence of compounds like crotonin can make the plant unpalatable or toxic, thus protecting it from being eaten. mdpi.com Several Croton species are known to produce compounds with biological activities against insects, pests, and pathogens. mdpi.com For example, the wood of Croton megalocarpus is known for its termite resistance. wikipedia.org

Allelochemicals: Some plant secondary metabolites can be released into the environment and affect the growth and development of neighboring plants. While not explicitly stated for crotonin, this is a known role for many terpenoids.

Attraction of Pollinators and Seed Dispersers: While many terpenoids are defensive, some volatile terpenes can act as attractants for pollinators. For instance, the flowers of Croton bonplandianum are a source of nectar and food for insects like honeybees, which are important for pollination. sdiarticle4.com

Protection from Abiotic Stress: Terpenoids can also play a role in protecting plants from abiotic stresses such as high temperatures and drought. Croton bonplandianum, for example, is well-adapted to grow in arid environments. sdiarticle4.com

The production of red latex, often called "Dragon's blood," in several Croton species like C. lechleri, C. palanostigma, and C. urucurana is another significant ecological feature. scielo.br This latex is rich in secondary metabolites, including tannins and diterpenes, and is thought to play a role in wound healing and protection against infection. scielo.br

Mechanisms of Plant Defense Against Herbivory

Plants have evolved a sophisticated array of defense mechanisms to deter feeding by herbivores, ranging from physical barriers to complex chemical warfare. wikipedia.orgresearchgate.netrsc.org One of the primary chemical defense strategies is the production of secondary metabolites that are toxic, repellent, or antinutritional to insects and other animals. researchgate.netrsc.org Crotonin belongs to the clerodane diterpene class of compounds, a group of secondary metabolites well-recognized for their notable biological activities, particularly their properties as insect antifeedants. wikipedia.orgscialert.net These compounds can deter feeding, reduce the efficiency of food conversion, and in sufficient concentrations, prove lethal to insect herbivores. scielo.brscielo.brresearchgate.net

Research into various species of the Croton genus, known producers of clerodane diterpenes and other bioactive compounds, has substantiated their potent insecticidal effects. scielo.br For instance, studies on extracts from Croton urucurana have demonstrated significant toxicity against various insect pests. The ethyl acetate (B1210297) fraction of C. urucurana extract, when applied topically at a 2% concentration, caused 100% mortality in adult cotton stainer bugs (Dysdercus maurus). scielo.br Furthermore, when this same fraction was incorporated into an artificial diet at a 1% concentration, it led to 100% mortality in third-instar nymphs of the same species within three days. scielo.br

Allelopathic Effects and Plant-Microbe Interactions

Beyond defending against mobile herbivores, plants deploy secondary metabolites to manage competition from other plants and to inhibit pathogenic microorganisms in their immediate environment. frontiersin.orgscispace.com These interactions, mediated by chemicals released into the ecosystem, are critical components of a plant's ecological strategy.

Allelopathic Effects

Allelopathy is the process by which a plant releases chemical substances that influence the germination, growth, or survival of neighboring plants. scispace.comeurekaselect.com This can provide a significant competitive advantage by suppressing rival species. The Croton genus and the broader class of clerodane diterpenes are known to possess allelopathic potential. scialert.netresearchgate.netmdpi.com Studies have shown that clerodane diterpenes isolated from various plants can act as potent phytogrowth inhibitors. scialert.netresearchgate.net For example, neo-clerodane diterpenes from Teucrium chamaedrys demonstrated negative effects on the seed germination and seedling growth of several weed species. semanticscholar.org

Research on Croton species specifically has confirmed these phytotoxic capabilities. The essential oil of Croton limae, which is rich in terpenoids, was found to significantly inhibit the germination and growth of tomato (Lycopersicum esculentum) seeds in a concentration-dependent manner. frontiersin.orguef.fi Similarly, aqueous extracts from Croton bonplandianus have been shown to inhibit the seedling growth of various agricultural crops. uef.fi While these findings strongly indicate that crotonin, as a clerodane diterpene from a genus with known allelopathic traits, likely contributes to this phenomenon, further research is needed to isolate and quantify its specific effects.

Plant-Microbe Interactions

Plants are in constant interaction with a diverse community of soil and surface microbes, including bacteria and fungi. frontiersin.org Secondary metabolites provide a crucial defense against pathogenic microorganisms. nih.gov Extracts and essential oils from numerous Croton species have been shown to possess significant broad-spectrum antibacterial and antifungal properties. nih.govscielo.org.mxresearchgate.net

The antimicrobial efficacy is not merely a feature of crude extracts but can be attributed to specific, pure compounds within them. Bioassays on compounds isolated from the essential oil of Croton cajucara, a known source of terpenes, reveal potent and specific activities. The terpene 7-hydroxycalamenene, for example, exhibited powerful bactericidal activity against Staphylococcus aureus and notable fungicidal activity against Candida albicans. In the same study, pure linalool (B1675412) also showed significant fungicidal effects. These findings demonstrate that specific terpenes, which are characteristic of the Croton genus, are key players in the plant's defense against microbial pathogens.

Advanced Chemical Analysis and Structural Elucidation of Crotonin

Sophisticated Spectroscopic Methodologies for Crotonin Structure Determination

Spectroscopy is the cornerstone of molecular structure elucidation. For a molecule with multiple stereocenters and complex ring systems like crotonin, advanced spectroscopic methods are indispensable for unambiguously determining its constitution and configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. oxinst.com High-field NMR instruments (e.g., 500 MHz and above) provide superior signal dispersion and sensitivity, which is crucial for resolving the complex and often overlapping signals in the spectrum of a terpene like crotonin. news-medical.netnih.gov While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are essential to piece together the molecular framework. oxinst.comcopernicus.org

The structural characterization of crotonin and related diterpenes is systematically achieved using a combination of 2D NMR experiments: nih.govwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). It is fundamental for establishing proton-proton connectivity within individual spin systems, such as tracing the proton sequence along the cyclohexane (B81311) rings and the side chain of crotonin. usask.ca

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached heteronuclei, most commonly ¹³C. wikipedia.orgbitesizebio.com It provides a definitive map of all C-H bonds, allowing for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for assembling the complete carbon skeleton. It reveals long-range correlations (typically ²JCH and ³JCH) between protons and carbons, connecting the spin systems established by COSY. For instance, it can link a methyl group to quaternary carbons or bridge different ring systems, which is vital for confirming the clerodane skeleton of crotonin. usask.ca

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org NOESY correlations are essential for determining the relative stereochemistry of the molecule, for example, by showing the spatial relationships between protons on different parts of the ring system to establish cis or trans ring junctions.

Table 1: Application of Multi-Dimensional NMR in Crotonin's Structural Elucidation

| NMR Experiment | Type of Information Obtained | Specific Application for Crotonin Structure |

|---|---|---|

| ¹H NMR | Provides chemical shift, integration (proton count), and coupling constants for all protons. | Identifies the number and type of protons (e.g., methyl, olefinic, methine). |

| ¹³C NMR | Provides chemical shifts for all unique carbon atoms. | Identifies the number and type of carbons (e.g., carbonyl, olefinic, quaternary, CH, CH₂, CH₃). |

| COSY | Shows proton-proton (H-H) correlations through 2-3 bonds. | Establishes connectivity of protons within the diterpene backbone and side chains. |

| HSQC/HMQC | Shows direct one-bond proton-carbon (H-C) correlations. | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | Shows long-range proton-carbon (H-C) correlations through 2-4 bonds. | Connects different fragments of the molecule to build the complete carbon skeleton, including quaternary carbons. |

| NOESY/ROESY | Shows through-space correlations between protons that are physically close. | Determines the relative stereochemistry and conformation of the molecule. |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique that provides the exact mass of a molecule with high accuracy (typically to four or more decimal places). uni-rostock.de This precision allows for the unambiguous determination of the molecular formula of crotonin (C₁₉H₂₄O₄) by distinguishing it from other potential formulas that might have the same nominal mass. nih.govnih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the analyte for HRMS analysis.

Beyond the molecular formula, advanced fragmentation studies (MS/MS or MSⁿ) provide further structural insights. In these experiments, the molecular ion of crotonin is isolated and fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is like a molecular fingerprint and can help to confirm the presence of specific structural motifs, such as the furan (B31954) ring or the lactone moiety, by identifying characteristic neutral losses or fragment ions. researchgate.net

Table 2: Illustrative HRMS Data for Crotonin

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₉H₂₄O₄ | Determined from exact mass and isotopic pattern. |

| Calculated Exact Mass | 316.1675 Da | Theoretical mass based on the elemental composition. |

| Measured Exact Mass (Example) | 316.1671 Da | Experimentally determined mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). |

| Mass Accuracy (Example) | -1.3 ppm | Confirms the elemental composition with high confidence. |

While NMR can establish the connectivity and relative stereochemistry, X-ray crystallography on a single crystal provides the most definitive evidence for the complete three-dimensional structure, including the absolute configuration. scispace.comresearchgate.net This technique involves irradiating a suitable crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net

For determining the absolute configuration of a chiral molecule like crotonin, the phenomenon of anomalous dispersion (or resonant scattering) is employed. researchgate.netmit.edu By using a specific X-ray wavelength (e.g., from a copper source), the differences between the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) can be measured. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry at each chiral center. chem-soc.si The determination of the absolute configuration for clerodane diterpenes isolated from Croton species has been successfully achieved using this method. scispace.com

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are powerful for investigating the stereochemical features of molecules in solution. rsc.orguantwerpen.be

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores within the molecule. nih.gov The resulting spectrum, with positive and negative bands, is highly sensitive to the spatial arrangement of the chromophores and their surrounding stereocenters. For natural products like crotonin, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve (a Cotton effect) in the vicinity of an absorption band is also characteristic of the molecule's absolute stereochemistry.

These techniques are particularly valuable when suitable crystals for X-ray analysis cannot be obtained or as a complementary method to confirm the stereochemistry in a solution state. nih.gov

X-ray Crystallography for Absolute Configuration Assignment

Advanced Chromatographic Techniques for Isolation and Purity Assessment

The analysis of crotonin begins with its successful isolation from a complex natural source, typically a plant extract from a Croton species. nih.gov Advanced chromatographic techniques are essential for both the purification of the compound and the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product chemistry for both isolation and analysis. iipseries.orgaralresearch.com

Preparative HPLC: This is an up-scaled version of HPLC used to isolate a sufficient quantity of a pure compound for structural elucidation and biological testing. Crude or semi-purified fractions from initial chromatographic steps (like column chromatography) are injected onto a larger-diameter preparative column. The system separates the components, and the fraction corresponding to the crotonin peak is collected. Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govscientists.uz

Analytical HPLC: This is used to assess the purity of the isolated crotonin. A small amount of the sample is injected into an analytical column, and the resulting chromatogram is analyzed. researchgate.net Purity is typically determined by the percentage of the total peak area that corresponds to the main compound peak. chromforum.org The use of a Photodiode Array (PDA) or Diode Array Detector (DAD) is highly advantageous as it provides UV-Vis spectra for each point across the peak. sepscience.com A spectrally pure peak (where the spectra are identical across the upslope, apex, and downslope) provides strong evidence that the peak corresponds to a single compound and is not co-eluting with an impurity. researchgate.net

Table 3: Role of HPLC in Crotonin Research

| HPLC Mode | Primary Objective | Key Parameters & Features |

|---|---|---|

| Preparative HPLC | Isolation of pure crotonin from extracts. | Larger column diameter, higher flow rates, collection of fractions. |

| Analytical HPLC | Purity assessment of the isolated sample. | Smaller column diameter, high-resolution separation, quantitative analysis (area percent). |

| HPLC-PDA/DAD | Peak purity verification. | Acquires UV-Vis spectra across the peak to check for spectral homogeneity. |

| HPLC-MS | Peak identification and confirmation. | Couples the separation power of HPLC with the detection and identification power of mass spectrometry. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the individual chemical components within a volatile sample. In the context of the chemical analysis of natural products derived from Croton species, GC-MS plays a crucial role in profiling the complex mixture of volatile and semi-volatile compounds, which can include terpenes, terpenoids, fatty acids, and their esters. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

The process begins with the injection of a volatile sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin column. The separation of compounds is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in different retention times for each component.

As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which involves bombarding them with a high-energy electron beam. This process not only creates a molecular ion (M⁺) but also causes the molecule to break apart into characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a detector records the abundance of each ion. The resulting mass spectrum is a unique "fingerprint" for a specific compound, which allows for its identification by comparing the fragmentation pattern to spectral libraries and known standards.

In the structural elucidation of crotonin, a norditerpene lactone, mass spectrometry provides critical information. The mass spectrum of crotonin exhibits a distinct fragmentation pattern that is instrumental in confirming its molecular structure. rsc.org The molecular ion peak ([M]⁺) for crotonin is observed at a mass-to-charge ratio (m/z) of 316, which corresponds to its molecular formula, C₁₉H₂₄O₄. rsc.org

The fragmentation of the crotonin molecular ion is dominated by the cleavage of the furan ring, leading to the formation of a highly stable ion at m/z 94, which is often the base peak in the spectrum. rsc.org This fragmentation is a characteristic feature of furan-containing lactones. Other significant fragmentations can be attributed to the further decomposition of the ion at m/z 222, which is formed by the loss of the furan-containing fragment from the molecular ion (M⁺ - 94). rsc.org

A detailed analysis of the mass spectrum reveals other key fragments that help to piece together the structure of crotonin. An ion at m/z 163 is also observed, along with an acylium ion at m/z 95. rsc.org The presence of an ion at m/z 81, although of lower relative intensity in crotonin compared to other similar furanolactones, is also noted. rsc.org

The table below summarizes the key mass spectral data for crotonin, providing a clear representation of its fragmentation pattern.

| Fragment Ion (m/z) | Relative Intensity (%) | Inferred Structural Fragment |

| 316 | 47 | Molecular Ion [M]⁺ |

| 222 | 17 | [M - 94]⁺ |

| 163 | 20 | Further fragmentation of the diterpenoid skeleton |

| 95 | 11 | Acylium ion [C₅H₃O₂]⁺ |

| 94 | 100 (Base Peak) | Furan-containing fragment |

| 81 | 19 | Furan-related fragment |

While the foundational mass spectral data for crotonin was established through direct infusion mass spectrometry, modern analysis of volatile profiles from Croton species heavily relies on GC-MS. This is due to the complexity of the essential oils and extracts obtained from these plants, which contain a multitude of volatile compounds. For instance, GC-MS analysis of the essential oil from Croton tiglium seeds has led to the identification of numerous compounds, with fatty acids and their esters being the predominant chemical class. openrepository.comufrn.br

In one study, the essential oil of C. tiglium was analyzed using a GC system coupled with a mass selective detector, employing an HP-5MS capillary column. openrepository.com The temperature program initiated at 100°C, ramped up to 300°C, allowing for the separation of a wide range of volatile components over a total run time of 51.7 minutes. openrepository.com The identification of compounds was achieved by comparing their mass spectra with the NIST 08 mass spectral libraries and by matching their retention indices with known values. openrepository.com

The following table presents a selection of volatile compounds identified in the essential oil of Croton tiglium through GC-MS analysis, showcasing the diversity of the chemical profile.

| Compound | Retention Time (min) | Relative Percentage (%) | Key Mass Fragments (m/z) |

| n-Decanoic acid | Not specified | 5.28 | Data not available |

| Tetradecanoic acid | Not specified | 8.49 | Data not available |

| n-Hexadecanoic acid | Not specified | 6.45 | Data not available |

| Linoleic acid ethyl ester | Not specified | 4.37 | Data not available |

| 17-Octadecynoic acid | Not specified | 36.73 | Data not available |

| 17-Octadecynoic acid methyl ester | Not specified | 8.17 | Data not available |

| i-Propyl 9-octadecenoate | Not specified | 4.19 | Data not available |

It is important to note that while GC-MS is an invaluable tool, the thermal conditions of the GC injector and column can sometimes lead to the degradation of thermolabile compounds. Clerodane diterpenoids, the class of compounds to which crotonin belongs, can be susceptible to thermal degradation. nih.gov Therefore, careful optimization of GC-MS parameters is essential to ensure the accurate profiling of the volatile and semi-volatile constituents of Croton extracts and to avoid the formation of artifacts.

Chemical Synthesis, Derivatization, and Analog Design for Crotonin Research

Total Synthesis Strategies for Crotonin and Its Diastereomers

The total synthesis of crotonin and its diastereomers presents a formidable challenge due to the molecule's stereochemically rich and densely functionalized core. Over the years, chemists have devised various strategies to construct the characteristic cis-decalin framework and install the requisite functional groups with high levels of stereocontrol. sci-hub.seresearchgate.netresearchgate.net

Retrosynthetic analysis, a cornerstone of synthetic planning, involves the deconstruction of a target molecule into simpler, commercially available starting materials. icj-e.orge3s-conferences.org For crotonin, a common retrosynthetic disconnection involves breaking the cis-decalin ring system, often leading back to acyclic or monocyclic precursors. sci-hub.se A key challenge in the forward synthesis is then the stereoselective construction of this bicyclic core.

A prominent and successful approach has been the application of the Diels-Alder reaction, a powerful tool for forming six-membered rings. researchgate.netrsc.org Specifically, an inverse-electron-demand Diels-Alder (IEDDA) reaction has been effectively employed. sci-hub.seresearchgate.netresearchgate.net This strategy involves the reaction of an electron-rich diene with an electron-poor dienophile. In the context of crotonin synthesis, a 2-pyrone often serves as the electron-deficient diene component. sci-hub.seresearchgate.netresearchgate.net

The retrosynthetic strategy for cis-crotonin can be envisioned as follows:

Disconnection of the cis-decalin ring: This leads to a substituted 2-pyrone and a silyl (B83357) cyclohexadienol ether. sci-hub.se

Forward Synthesis: The key cyclization is an ytterbium-catalyzed asymmetric IEDDA reaction between the 2-pyrone and the silyl cyclohexadienol ether to construct the cis-decalin core with multiple contiguous stereocenters. sci-hub.seresearchgate.netresearchgate.net Subsequent functional group manipulations then lead to the final crotonin structure.

This methodology has proven to be versatile, allowing for the synthesis of various diastereomers by simply altering the configurations of the starting materials and the chiral ligands used in the catalytic system. researchgate.netresearchgate.net

Achieving the correct stereochemistry is paramount in the total synthesis of natural products. msu.edunumberanalytics.com For crotonin, with its multiple chiral centers, stereoselective and enantioselective methods are indispensable.

The aforementioned IEDDA reaction is a prime example of a stereoselective transformation. sci-hub.seresearchgate.netresearchgate.net The use of a chiral catalyst, such as an ytterbium/BINOL complex, induces facial selectivity in the cycloaddition, leading to the preferential formation of one enantiomer over the other. sci-hub.se This enantioselective approach is crucial for obtaining optically pure crotonin.

Furthermore, the ability to control the diastereoselectivity of the reaction is a significant advantage. numberanalytics.com By carefully selecting the absolute configurations of the reacting partners (the 2-pyrone and the silyl cyclohexadienol ether) and the chiral ligand, chemists can access a full set of diastereomeric cis-decalin motifs. researchgate.netresearchgate.net This stereodivergent strategy has been instrumental in the first total synthesis of cis-crotonin and provides a pathway to its various diastereomers. sci-hub.seresearchgate.netresearchgate.net

The power of this approach is highlighted by the ability to generate up to five continuous chiral centers in a single step with excellent yields and stereoselectivities. sci-hub.se This level of control is a testament to the advancements in asymmetric catalysis and its application in complex molecule synthesis.

Retrosynthetic Analysis and Key Cyclization Methodologies

Semi-Synthesis and Biotransformation Approaches for Crotonin Derivatives

While total synthesis provides access to the core structure of crotonin and its isomers, semi-synthesis and biotransformation offer complementary strategies for generating a wider array of derivatives. These methods start with the natural product itself, which is often readily available from natural sources like Croton cajuacara, and modify it chemically or enzymatically. scielo.brresearchgate.net

Semi-synthesis involves subjecting the isolated natural product to chemical reactions to introduce new functional groups or modify existing ones. For instance, derivatives of trans-dehydrocrotonin (B1249473), a related clerodane diterpene, have been prepared by reacting the C-2 carbonyl group to form hydrazones and oximes. scielo.br These modifications aim to explore the structure-activity relationship by introducing nitrogen-containing moieties. scielo.br Similarly, reduction of the cyclohexenone and lactone moieties of dehydrocrotonin (B1219091) using reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) has been employed to create new derivatives. researchgate.net

Biotransformation, on the other hand, utilizes whole microbial cells or isolated enzymes to carry out specific chemical transformations on the crotonin scaffold. This approach can offer high stereoselectivity and regioselectivity that may be difficult to achieve through traditional chemical methods. While specific examples of biotransformation directly on crotonin are less documented in the provided results, the use of fungi like Diplogelasinospora grovesii for stereoselective ketone reductions demonstrates the potential of this technique for modifying the crotonin core. science.gov The enzymatic machinery of such microorganisms could be harnessed to produce novel hydroxylated or otherwise modified crotonin derivatives.

Design and Synthesis of Crotonin Analogues for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound's structure to understand how these changes affect its biological activity is known as a Structure-Activity Relationship (SAR) study. oncodesign-services.comnih.govrsc.orgmdpi.com This process is fundamental in medicinal chemistry for optimizing the potency and other properties of a drug candidate.

Rational design of crotonin analogues is guided by an understanding of the structural features believed to be important for its biological activity. nih.govrsc.orgnih.govresearchgate.net For clerodane diterpenes like crotonin, modifications often focus on the A-ring, the lactone moiety, and the furan (B31954) ring. researchgate.netscielo.br

For example, to probe the role of the A-ring in the observed antiulcerogenic activity, derivatives of trans-dehydrocrotonin were synthesized with modifications at the C-2 carbonyl group. scielo.br The rationale was to introduce different substituents at this position while keeping the rest of the clerodane skeleton intact to observe the impact on biological activity. scielo.br Studies have suggested that the A-ring might not be directly involved in the antiulcerogenic effect, prompting further investigation into other parts of the molecule. researchgate.netscielo.br The lactone moiety and the presence of a Michael acceptor system are also considered potentially crucial for this activity. scielo.br

Computational methods, such as molecular docking, can also play a role in the rational design process by predicting how different analogues might interact with a biological target. researchgate.netgrafiati.com

To efficiently explore the SAR, libraries of crotonin derivatives are often synthesized. cam.ac.uk This involves creating a series of related compounds where specific parts of the molecule are systematically varied. nih.gov The synthesis of such libraries can be achieved through both semi-synthetic modifications of the natural product and through divergent total synthesis strategies.

A key example is the synthesis of a series of nitrogenated derivatives of trans-dehydrocrotonin. scielo.br By reacting the C-2 ketone with different hydrazines and hydroxylamine, a library of derivatives including unsubstituted hydrazone, methyl-hydrazone, phenyl-hydrazone, oxime, and methylated oxime was created. scielo.br The evaluation of the cytotoxic activity of this library revealed that the nitrogenated derivatives were generally more active than the parent natural products, with the phenyl- and methyl-hydrazone derivatives showing particular potency. scielo.br This type of systematic derivatization provides valuable data for establishing clear SAR trends.

The development of efficient synthetic routes, such as the IEDDA-based total synthesis, also facilitates the creation of derivative libraries by allowing access to various stereoisomers and analogues with modifications at different positions of the core structure. sci-hub.seresearchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Crotonin Action: Pre Clinical Investigations

Identification and Characterization of Molecular Targets and Binding Interactions of Crotonin

Pre-clinical research into the molecular and cellular effects of crotonin, a clerodane diterpene, has begun to uncover its potential as a modulator of key biological pathways. These investigations focus on identifying its direct molecular targets and understanding how it interacts with cellular components to exert its effects.

Protein Target Identification and Enzyme Modulation Studies

While specific protein target identification for crotonin is still an evolving area of research, studies on related compounds from the Croton genus provide insights into potential mechanisms. Diterpenoids from Croton species are known to possess a range of biological activities, including cytotoxic and anti-cancer properties, which are often attributed to their ability to modulate enzyme activity. ijpsjournal.comijpsjournal.com For instance, other compounds from the Croton genus have been shown to inhibit enzymes like α-glucosidases, suggesting a potential for crotonin to interact with and modulate enzymatic pathways. nih.gov

In silico methods, such as molecular docking, have been employed to predict the interactions of compounds from Croton species with specific enzymes. museu-goeldi.brmdpi.comresearchgate.net These computational approaches help in identifying potential binding pockets and interaction modes, guiding further experimental validation. museu-goeldi.brmdpi.comresearchgate.net Methodologies for identifying protein targets of natural products without requiring chemical modification, such as Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA), offer promising avenues for pinpointing the direct molecular interactors of crotonin. rsc.org

Receptor Binding and Ligand-Protein Interaction Profiling

The interaction of small molecules like crotonin with cellular receptors is a critical aspect of their mechanism of action. creative-bioarray.com Receptor binding assays are fundamental tools used to characterize these interactions, determining the affinity and specificity of a ligand for its receptor. merckmillipore.comlabome.comnih.gov These assays can be designed as competitive inhibition studies, where the ability of an unlabeled compound to displace a radiolabeled ligand is measured to determine its binding affinity. merckmillipore.com

The profiling of ligand-protein interactions provides a detailed picture of the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern molecular recognition at the binding site. nih.gov Advanced tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze and visualize these interactions from structural data. researchgate.netbiorxiv.orgrsc.org While specific receptor binding data for crotonin is limited, the general principles of receptor-ligand interactions and the available methodologies provide a clear framework for future investigations into how crotonin engages with its cellular targets. creative-bioarray.comnih.gov

Elucidation of Cellular Signaling Pathway Modulation by Crotonin

Crotonin has been shown to influence several critical cellular signaling pathways, primarily in the context of inflammation and cancer. These studies reveal its potential to alter cellular responses by interfering with the communication networks that govern cell fate.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

Crotonin has demonstrated the ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of immune and inflammatory responses, is a notable target. wikipedia.orgnih.govfrontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins. youtube.com Upon stimulation by various signals, a kinase complex is activated, leading to the degradation of the inhibitor and the translocation of NF-κB to the nucleus, where it activates the transcription of target genes. wikipedia.orgyoutube.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also implicated in the action of compounds from the Croton genus. mdpi.comnih.gov These cascades, which typically involve a three-tiered kinase relay (MAPKKK → MAPKK → MAPK), are crucial for transducing extracellular signals into cellular responses such as proliferation, differentiation, and stress responses. mdpi.comnih.govfrontiersin.org Studies on extracts from Croton campestris have shown modulation of the phosphorylation of JNK and p38, two important MAPK proteins. tandfonline.com

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction in Cell Lines

A significant body of research points to the ability of compounds from the Croton genus to interfere with the cell cycle and induce apoptosis, or programmed cell death, in cancer cells. thaiscience.infonih.gov The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. aginganddisease.org Dysregulation of this process is a hallmark of cancer. aginganddisease.org

Studies have shown that natural compounds can perturb the cell cycle by affecting the levels and activities of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). aginganddisease.orgfrontiersin.org This can lead to cell cycle arrest at specific phases, preventing cancer cells from proliferating. plos.org

Apoptosis is a primary mechanism by which many anti-cancer agents exert their effects. nih.govmdpi.com It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Plaunotol, another compound from a Croton species, has been shown to induce apoptosis and cause cell cycle arrest in human cancer cell lines. thaiscience.info

Modulation of Ion Channels and Transporters

Ion channels and transporters are integral membrane proteins that play crucial roles in a multitude of physiological processes by controlling the flow of ions across cellular membranes. nih.govmdpi.comfrontiersin.org The modulation of these proteins by small molecules can have significant therapeutic implications. nih.govnih.govfrontiersin.org While direct evidence for crotonin's effect on specific ion channels and transporters is not yet established, the broader context of natural product interactions with these targets suggests it as a potential area for future research. The disruption of ion homeostasis, for example, can lead to changes in mitochondrial membrane potential and trigger apoptosis. mdpi.com

Antioxidant and Oxidative Stress Response Mechanisms

Terpenes, as a broad class of natural products, are recognized for their antioxidant properties. nih.gov This activity is often linked to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. nih.govresearchgate.netmdpi.com The antioxidant potential of terpenes may underlie many of their other biological effects, including anti-inflammatory and neuroprotective actions. researchgate.net

Extracts from various Croton species have demonstrated notable antioxidant capabilities in research studies. researchgate.net These effects are often attributed to the presence of phenolic compounds and various terpenoids within the extracts. mdpi.com For instance, studies on terpenes have shown they can provide protection under conditions of oxidative stress in various disease models, including those affecting the liver, kidneys, and cardiovascular system. nih.gov While the broader Croton genus and the terpene class show significant antioxidant activity, detailed investigations focusing specifically on the antioxidant mechanisms of the individual compound crotonin are not extensively detailed in the current body of literature. The general antioxidant activity of terpenes suggests a potential for crotonin to act through similar mechanisms, such as scavenging reactive oxygen species or enhancing endogenous antioxidant defenses, though further specific research is required. nih.govthieme-connect.com

Pre-clinical In Vitro Cellular Studies of Crotonin Activities

Clerodane diterpenes, the class of compounds to which crotonin belongs, have been a focus of research for their anti-inflammatory properties. medcraveonline.com A significant body of work has investigated trans-dehydrocrotonin (B1249473) (t-DCTN), a nor-clerodane diterpene that is the major bioactive constituent from the bark of Croton cajucara. eurekaselect.commdpi.com Pre-clinical studies have established that t-DCTN possesses anti-inflammatory effects. eurekaselect.commdpi.comresearchgate.netresearchgate.netscielo.br

Other neo-clerodane diterpenes have demonstrated anti-inflammatory activity in in vitro models. tandfonline.com For example, some of these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. tandfonline.com Similarly, clerodane diterpenes isolated from Callicarpa hypoleucophylla were found to suppress superoxide (B77818) generation and elastase release in human neutrophils, indicating their potential to modulate neutrophil-driven inflammation. mdpi.com These findings highlight the potential of the clerodane skeleton as a basis for anti-inflammatory agents, likely acting through the inhibition of key inflammatory mediators and pathways. tandfonline.commdpi.com

Crotonin and its related clerodane diterpenes have been the subject of numerous studies for their cytotoxic effects against various human cancer cell lines. The nor-clerodane diterpene trans-dehydrocrotonin (t-DCTN), in particular, has demonstrated notable anti-tumor activity. scielo.brresearchgate.net

Research has shown that clerodane diterpenes isolated from Croton laui, specifically crotonolide A, exhibited moderate cytotoxicity against the HL-60 human promyelocytic leukemia cell line and the P-388 murine leukemia cell line. nih.gov Clerodane diterpenes from Croton oligandrus also showed moderate activity against A549 human lung adenocarcinoma and MCF7 breast cancer cells. ljmu.ac.uk Further studies on semi-synthetic nitrogenated derivatives of t-DCTN revealed that these modifications could enhance the antiproliferative activity against Ehrlich carcinoma and K562 human leukemia cells compared to the parent compound. scielo.br The mechanism of action for some derivatives involves the inhibition of cell proliferation and, in the case of a carboxylated derivative of t-DCTN, the induction of necrosis in HepG2 hepatocellular carcinoma cells. mdpi.com

The following table summarizes the cytotoxic activities of crotonin-related clerodane diterpenes against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cell Line Description | Reported IC₅₀ Value (µM) |

| Crotonolide A | HL-60 | Human Promyelocytic Leukemia | 9.42 nih.gov |

| Crotonolide A | P-388 | Murine Leukemia | 7.45 nih.gov |

| Clerodane Diterpene (Compound 1) | A549 | Human Lung Adenocarcinoma | 63.8 ljmu.ac.uk |

| Clerodane Diterpene (Compound 1) | MCF-7 | Human Breast Adenocarcinoma | 136.2 ljmu.ac.uk |

| Caracasine | U937 / K562 | Human Leukemic Cells | ~2-25 (Range) nih.gov |

| Caracasine Acid | U937 / K562 | Human Leukemic Cells | ~0.8-12 (Range) nih.gov |

| t-DCTN Derivative (Compound 5) | Ehrlich Carcinoma | Murine Ascites Carcinoma | 16.78 scielo.br |

| t-DCTN Derivative (Compound 6) | Ehrlich Carcinoma | Murine Ascites Carcinoma | 21.88 scielo.br |

IC₅₀ (Inhibitory Concentration 50) is the concentration of a substance that causes 50% inhibition of cell growth.

The antimicrobial potential of clerodane diterpenes from Croton species has been evaluated against a range of pathogenic bacteria and fungi. While many studies focus on crude extracts, some have successfully isolated and tested individual compounds. arcjournals.orgnih.govredalyc.orgconscientiabeam.com

Antimicrobial-guided fractionation of the stem bark of Croton macrostachys led to the isolation of several clerodane diterpenoids, including hardwickic acid and 12-oxo-hardwickic acid. scispace.comajol.info These compounds were evaluated for their antimicrobial activity, with 12-oxo-hardwickic acid being one of the most active compounds identified in the study. scispace.comajol.info Another study on diterpenoids from Croton laui found that the clerodane compound crotonolide G displayed significant antibacterial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis. medcraveonline.comnih.gov The activity of these compounds supports the traditional use of Croton species for treating microbial infections and suggests that clerodane diterpenes are a promising source for new antimicrobial agents. medcraveonline.comscispace.com

The table below details the minimum inhibitory concentrations (MIC) for specific clerodane diterpenes against various microorganisms.

| Compound | Microorganism | Reported MIC (µg/mL) |

| 12-oxo-hardwickic acid | Staphylococcus aureus ATCC 25922 | 7.81 scispace.comajol.info |

| 12-oxo-hardwickic acid | Candida albicans ATCC 24433 | 7.81 scispace.comajol.info |

| 12-oxo-hardwickic acid | Candida krusei ATCC 6258 | 7.81 scispace.comajol.info |

| Hardwickic acid | Staphylococcus aureus ATCC 25922 | 125 scispace.comajol.info |

| Crotonolide G | Staphylococcus aureus | 43.4 µM medcraveonline.com |

| Crotonolide G | Bacillus subtilis | 43.4 µM medcraveonline.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The immunomodulatory effects of crotonin-related compounds have been noted in pre-clinical research. Specifically, trans-dehydrocrotonin (t-DCTN), a prominent nor-clerodane diterpene from Croton cajucara, is reported to possess immunomodulatory properties. eurekaselect.comresearchgate.net These activities are considered part of the broad spectrum of biological effects exhibited by this compound. eurekaselect.com While detailed in vitro cellular studies are part of ongoing research, the existing evidence points towards the potential of t-DCTN to modulate immune responses. researchgate.net This suggests that clerodane diterpenes could influence the function of immune cells, an area that warrants further investigation to elucidate the specific cellular and molecular targets.

The effects of clerodane diterpenes on the nervous system are an emerging area of interest. While direct studies on crotonin's neurobiological activity in neuronal cell models are limited, research on related compounds and other constituents of the Croton genus provides some insight. For instance, the flavonoid casticin, isolated from Croton betulaster, was found to have a neuroprotective effect on rat cerebral cortex neurons in vitro, decreasing neuronal death. nih.gov

More broadly, certain neo-clerodane diterpenes isolated from the genus Ajuga have been evaluated for neuroprotective effects against MPP(+)-induced neuronal cell death in dopaminergic neuroblastoma SH-SY5Y cells, with some compounds showing moderate protective activity. nih.gov Other neo-clerodane diterpenoids have been investigated for their ability to protect against RSL3-induced ferroptosis in HT22 cells and LPS-induced neuroinflammation in BV-2 microglial cells. researchgate.netacs.org These findings suggest a potential for the clerodane structural class to exert protective effects in the central nervous system. nih.govresearchgate.netacs.org However, specific studies to determine if crotonin itself shares these neuroprotective or other neurobiological properties in neuronal cell models are needed.

Immunomodulatory Activities in Cell Culture Systems

Mechanistic Studies in Non-human In Vivo Pre-clinical Models

Pre-clinical investigations using non-human, in vivo models have been instrumental in elucidating the molecular and cellular mechanisms underlying the pharmacological effects of crotonin. These studies utilize established animal models to simulate human pathological conditions, allowing for a systematic evaluation of the compound's therapeutic potential in inflammatory, ulcerative, and metabolic disorders.

Animal Models for Inflammatory and Pain Response Research

The anti-inflammatory and antinociceptive (pain-relieving) properties of trans-crotonin (CTN) have been evaluated using various standard preclinical models that mimic different aspects of the inflammatory cascade and pain signaling.

Anti-inflammatory Activity Models:

Carrageenan-induced Paw Edema: This is a widely used model for acute inflammation. frontiersin.org The injection of carrageenan, a seaweed extract, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). frontiersin.org The early phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins (B1171923). researchgate.netnih.gov Trans-crotonin demonstrated significant inhibition of carrageenan-induced edema in rats, with a peak inhibition of 54.4% observed two hours after administration. scielo.br

Dextran- and Histamine-induced Paw Edema: These models are used to investigate a compound's effect on specific inflammatory mediators. Dextran (B179266) induces edema primarily through the release of histamine and serotonin. scielo.br Trans-crotonin was found to significantly inhibit edema induced by both dextran (31.9% inhibition) and histamine (43.2% inhibition), suggesting it interferes with the action or release of these early-phase inflammatory mediators. scielo.brmdpi.com

Antinociceptive Activity Models:

Acetic Acid-induced Writhing Test: This is a model of visceral chemical pain. nih.gov The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) by stimulating peritoneal nociceptors and inducing the release of pain mediators like prostaglandins and bradykinin. nih.govresearchgate.net Oral administration of trans-crotonin significantly inhibited the writhing response in mice, indicating a peripheral analgesic effect. scielo.brresearchgate.net

Formalin Test: This model differentiates between neurogenic pain (early phase) and inflammatory pain (late phase). frontiersin.org While specific data for crotonin in this model is limited, studies on extracts from Croton species show efficacy in reducing the inflammatory phase of the formalin test, which is associated with the release of histamine, serotonin, prostaglandins, and bradykinin. researchgate.netnih.gov

These studies collectively suggest that crotonin's anti-inflammatory and antinociceptive effects are mediated, at least in part, by inhibiting the release or action of key inflammatory mediators, including histamine, serotonin, and prostaglandins. scielo.brmdpi.com

Animal Models for Investigating Anti-ulcerogenic Effects

The gastroprotective effects of crotonin and its related compounds have been extensively studied in rodent models where gastric ulcers are induced by various chemical and physiological insults.

Models of Induced Gastric Ulceration:

Ethanol/HCl-induced Ulcers: This model induces severe necrotizing gastric lesions through the direct damaging effect of the agent on the gastric mucosa and the depletion of protective factors like mucus. nih.govnih.gov

Stress-induced Ulcers: In this model, physical stress (e.g., hypothermic restraint) leads to the development of gastric lesions, primarily through central nervous system mechanisms that increase gastric acid secretion and reduce mucosal blood flow. nih.govresearchgate.net

Indomethacin/Bethanechol-induced Ulcers: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), causes ulcers by inhibiting prostaglandin (B15479496) synthesis, which is crucial for mucosal defense. Bethanechol, a cholinergic agent, is co-administered to stimulate gastric acid secretion, exacerbating the damage. nih.govresearchgate.net

Pylorus Ligature (Shay Rat) Model: Ligation of the pyloric sphincter leads to the accumulation of gastric acid and pepsin, resulting in ulceration. This model is used to assess both antisecretory and cytoprotective effects. nih.govresearchgate.net

In these models, trans-crotonin demonstrated significant anti-ulcer activity, comparable or, in some cases, superior to its more studied counterpart, trans-dehydrocrotonin (DHC). nih.govresearchgate.net For instance, trans-crotonin showed a 78% reduction in gastric injury in the indomethacin/bethanechol model, compared to 29% for DHC. nih.govresearchgate.net When administered intraduodenally in the pylorus ligature model, crotonin was found to decrease gastric acidity, pointing towards an antisecretory mechanism of action. nih.govresearchgate.net However, neither crotonin nor DHC appeared to increase the production of gastric mucus, suggesting their cytoprotective effects may be independent of this specific factor. nih.gov

Further investigations into the mechanism using semi-synthetic crotonin suggested that its protective effect could be due to the antagonism of histaminergic and cholinergic pathways involved in gastric acid secretion. researchgate.netresearchgate.net

| Ulcer Induction Model | Compound | Inhibition of Gastric Lesions (%) |

|---|---|---|

| Stress-induced | trans-crotonin | 72% |

| DHC | 67% | |

| Indomethacin/Bethanechol | trans-crotonin | 78% |

| DHC | 29% | |

| Pylorus Ligature | trans-crotonin | 35% |

| DHC | 30% | |

| HCl/Ethanol | trans-crotonin | 51% |

| DHC | Data not specified as percentage, but significant prevention noted |

Models for Glucose Uptake and Insulin (B600854) Secretion Studies

Pre-clinical research indicates that diterpenes from the Croton genus, including crotonins, may play a role in glucose homeostasis. nih.gov In vivo and in vitro models are used to investigate these potential anti-diabetic effects.

In Vivo Models:

Oral Glucose Tolerance Test (OGTT): This test is performed in healthy or diabetic animal models (e.g., rats) to assess the body's ability to clear a glucose load from the blood. A derivative of a triterpene isolated from a Croton species demonstrated an antihyperglycemic effect in an OGTT, which was associated with a 30% increase in insulin concentration 15 minutes after the glucose challenge. nih.gov This points to a direct effect on pancreatic β-cells, promoting glucose-stimulated insulin secretion (GSIS). nih.gov

In Vitro/Ex Vivo Models:

Isolated Pancreatic Islets: Islets of Langerhans can be isolated from animal pancreases and used to study the direct effects of compounds on insulin secretion in response to varying glucose concentrations. nih.gov Studies on a derivative compound showed a 310% increase in glucose uptake and a 360% increase in calcium influx in isolated islets, confirming a direct stimulatory effect on β-cells. nih.gov The mechanism is suggested to involve the activation of protein kinase C (PKC). nih.gov

Adipocyte and Muscle Cell Cultures: Cell lines like 3T3-L1 adipocytes are used to study glucose uptake in peripheral tissues. nih.gov The primary mechanism for insulin-stimulated glucose uptake in these cells is the translocation of glucose transporter 4 (GLUT4) to the cell membrane. e-dmj.org Diterpenes from Croton species have been shown to promote glucose uptake in adipocytes, suggesting they can enhance insulin sensitivity in peripheral tissues. nih.gov

These findings suggest that crotonin and related terpenoids may exert beneficial effects on glucose metabolism through a dual mechanism: promoting insulin secretion from pancreatic β-cells and enhancing glucose uptake in insulin-sensitive tissues like fat and muscle. nih.govmdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies of Crotonin and Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the specific chemical moieties of a molecule responsible for its biological activity. SAR analyses of crotonin and its derivatives have provided valuable insights, particularly regarding their anti-ulcerogenic effects.

More detailed SAR studies were conducted by comparing DHC (referred to as compound I) with its synthetic derivatives:

Compound II: The cyclohexenone moiety of DHC was reduced. This modification resulted in a significant increase in gastroprotective activity against HCl/ethanol and indomethacin-induced ulcers (78% and 88% inhibition, respectively, compared to 48% and 43% for DHC). nih.gov This suggests that the specific configuration of the A-ring can modulate the potency of the anti-ulcer effect.

Compound III: All carbonyl groups (in the A-ring and the lactone ring) were reduced. This change led to a marked decrease in activity, with the compound showing no protective effect in any of the models tested. nih.gov

Compound IV: The lactone moiety was transformed into an amide. This derivative was found to be more effective than the parent compound, DHC. nih.gov

Computational and Theoretical Approaches in Crotonin Research

Molecular Docking and Ligand-Protein Interaction Predictions for Crotonin

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as crotonin) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in the initial screening of potential drug candidates by estimating their binding affinity for a specific target. mdpi.com

In the context of crotonin research, molecular docking studies have been employed to evaluate its potential interactions with various protein targets implicated in diseases like cancer. For instance, studies on terpenoids from Croton species have utilized molecular docking to assess their binding affinities to cancer-related targets such as the human androgen receptor and hypoxia-inducible factor 1-alpha (HIF-1α). mdpi.com While specific docking scores for crotonin itself are not always detailed in broad screenings, related compounds from the Croton genus have shown promising results. For example, in a study of phytochemicals from Croton dichogamus, compounds like aleuritolic acid, crotoxide A, and crotonolide E displayed strong binding energies against HIV-1 reverse transcriptase, superior to some FDA-approved drugs. nih.govnih.gov Another study reported that crotonin showed a glide energy of -29.40 kcal/mol when complexed with Myzus persicae stylet's cuticular protein. nih.gov

These in silico techniques help in understanding how crotonin and related compounds might interact with binding sites on a molecular level, providing a foundation for designing more potent and selective derivatives. nih.gov However, it is important to acknowledge the limitations of these methods, as they often use rigid protein structures and approximate scoring functions, which may not fully capture the dynamic nature of in vivo interactions. mdpi.com

Molecular Dynamics Simulations to Investigate Crotonin-Target Complexes

Molecular dynamics (MD) simulations offer a more dynamic picture of the interactions between a ligand and its target protein. mdpi.com By simulating the movements of atoms and molecules over time, MD can assess the stability of protein-ligand complexes and reveal conformational changes that occur upon binding. mdpi.commdpi.com This technique complements molecular docking by providing insights into the flexibility of both the ligand and the protein, which is crucial for a more accurate understanding of the binding process. mdpi.com

MD simulations have been applied to study compounds from the Croton genus. For example, a 100 ns MD simulation was used to evaluate the interaction of phytochemicals from Croton bonplandianum with the estrogen receptor-α (ERα), a key target in breast cancer. mdpi.com Such simulations help determine the stability of the binding interactions predicted by molecular docking. mdpi.com In one study, the MpsCP–Annosquamosin-A complex was simulated for 60 nanoseconds to understand its stability. nih.gov While direct MD simulation studies specifically on crotonin are not extensively documented in the provided results, the application of this technique to similar compounds from the same genus highlights its importance. For instance, MD simulations were performed on phytochemicals from Croton dichogamus complexed with HIV-1 reverse transcriptase to validate docking poses. nih.govnih.gov These simulations can reveal persistent hydrogen bonds and other key interactions that stabilize the complex, offering a more detailed view of the potential mechanism of action. mdpi.com

| Study Focus | Software | Force Field | Water Model | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Phytochemicals from Croton bonplandianum vs. ERα | Desmond v3.6 | Not Specified | TIP3P | 100 ns | Assessed the stability of protein-ligand interactions to identify potent inhibitors. | mdpi.com |

| Annosquamosin-A vs. Myzus persicae stylet's cuticular protein | Desmond v3.2 | OPLS-2005 | TIP3P | 60 ns | Investigated the interaction dynamics to understand viral binding restraint. | nih.gov |

| Phytochemicals from Croton dichogamus vs. HIV-1 RT | Not Specified | Not Specified | Not Specified | Not Specified | Validated docking poses of potential antiretroviral compounds. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Crotonin Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org By correlating molecular descriptors (physicochemical properties or structural features) with activity, QSAR models can predict the potency of new, untested compounds. wikipedia.orgnih.gov This approach is valuable for optimizing lead compounds and designing new derivatives with enhanced therapeutic effects. nih.gov

While extensive QSAR studies specifically on crotonin are not widely published, research has been conducted on its derivatives and related compounds. For example, QSAR analyses have been performed on dehydrocrotonin (B1219091) and its dimethylamide-crotonin derivative. ijpsr.com Similarly, the antiplasmodial activity of semi-synthetic crotonin derivatives has been explored using QSAR analysis with molecular connectivity. dntb.gov.ua These studies help to identify the key structural features that contribute to the biological activity of these molecules. The general principle of QSAR is based on the idea that similar molecules are likely to have similar activities, providing a rational basis for chemical synthesis rather than a trial-and-error approach. nih.govgrafiati.com